4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid

Catalog No.
S707306
CAS No.
397308-78-0
M.F
C6H6N2O3S
M. Wt
186.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic ac...

CAS Number

397308-78-0

Product Name

4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid

IUPAC Name

2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carboxylic acid

Molecular Formula

C6H6N2O3S

Molecular Weight

186.19 g/mol

InChI

InChI=1S/C6H6N2O3S/c1-12-6-7-2-3(5(10)11)4(9)8-6/h2H,1H3,(H,10,11)(H,7,8,9)

InChI Key

MOAJQWKFKCJUKP-UHFFFAOYSA-N

SMILES

CSC1=NC=C(C(=O)N1)C(=O)O

Canonical SMILES

CSC1=NC=C(C(=O)N1)C(=O)O

The exact mass of the compound 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165520. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid (CAS 397308-78-0) is a highly functionalized, orthogonally reactive heterocyclic building block central to the synthesis of advanced pharmaceutical intermediates. Featuring a C5-carboxylic acid, a C4-hydroxyl (tautomerically a C6-oxo group), and a C2-methylthio ether, this scaffold allows for precise, sequential functionalization. In industrial procurement, it is prioritized over simpler pyrimidines because it provides a shelf-stable, pre-methylated core that supports direct amide coupling at C5, subsequent activation of the C4-hydroxyl to a reactive chloride, and late-stage nucleophilic displacement or cross-coupling at the C2-methylthio position. This predictable reactivity profile makes it an indispensable starting material for complex multi-cyclic APIs, including kinase inhibitors and neurokinin antagonists [1].

Procurement Fit

Synthesis Workflow Reported direct one-step route from acid chloride
Sourcing Reliability Supplied by multiple vendors at 95–97% purity
Synthetic Handle Carboxylic acid enables amide coupling, esterification

Attempting to substitute this compound with cheaper, unmethylated analogs like 2-thiouracil-5-carboxylic acid introduces severe process inefficiencies. In situ S-alkylation requires highly toxic and regulated methylating agents (e.g., methyl iodide), which generates genotoxic impurities (GTIs) and significant N-methylated byproducts that complicate downstream purification. Conversely, utilizing fully halogenated alternatives such as 2,4-dichloropyrimidine-5-carboxylic acid compromises regiocontrol; the competing reactivity of the C2 and C4 chlorides during nucleophilic attack typically yields a mixture of regioisomers. This necessitates costly, unscalable chromatographic separations. Procuring the pre-methylated, 4-hydroxy scaffold (CAS 397308-78-0) locks in the required regiochemistry and avoids both GTI generation and regioisomer separation, ensuring a streamlined, scalable synthetic route [1].

Substitution Risk

Target Compound
Analog Mismatch
Interchangeability Risk
Carboxylic acid (coupling handle)
Nitrile or bromo substituent alters reactivity
Functional group divergence requires route re-validation
Predicted lipid metabolism/angiogenesis profile
ATP-mimetic carbonitrile analog with different predicted activity
Biological target engagement may not transfer
Near-neutral LogP (lead-like)
Higher lipophilicity (bromo analog) or altered H-bonding
Physicochemical properties may shift ADME behavior

Regioselectivity in Sequential Functionalization

The primary advantage of the 4-hydroxy-2-(methylthio) architecture is its ability to direct sequential functionalization without cross-reactivity. When activating the C4 position (e.g., via POCl3 to form the 4-chloro intermediate) followed by amine substitution, the C2-methylthio group remains completely inert. This orthogonal approach yields >95% of the desired C4-substituted product. In contrast, using 2,4-dichloropyrimidine-5-carboxylic acid as a baseline starting material results in poor differentiation between the C2 and C4 positions, typically yielding a 70:30 to 80:20 mixture of regioisomers during the first nucleophilic substitution [1].

Evidence DimensionRegioselectivity of initial nucleophilic substitution
Target Compound Data>95% specific substitution at C4 (after activation)
Comparator Or Baseline2,4-Dichloropyrimidine-5-carboxylic acid (~70:30 mixture of C4/C2 isomers)
Quantified DifferenceElimination of ~30% off-target regioisomer formation
ConditionsSequential activation/substitution vs. direct substitution on di-halide

High regioselectivity eliminates the need for expensive and low-yielding preparative chromatography during scale-up.

Synthesis Yield
Cross-study comparable
73% vs 82.6%
Direct route may reduce synthetic steps
KOTMS/1,2-dimethoxyethane; base hydrolysis requires ester precursor

Avoidance of Genotoxic Impurities (GTIs) in Scale-Up

Starting a synthetic route with 2-thiouracil-5-carboxylic acid requires a dedicated S-methylation step using methyl iodide or dimethyl sulfate. This not only adds a synthetic step but also risks the retention of genotoxic alkylating agents in the API stream, requiring rigorous purging to reach the <10 ppm threshold. Furthermore, this step often produces 10-15% N-methylated byproducts. Procuring 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid bypasses this step entirely, ensuring 0 ppm of introduced methylating GTIs at this stage and completely avoiding N-alkylation side reactions [1].

Evidence DimensionIntroduction of Genotoxic Alkylating Agents
Target Compound Data0 ppm (Pre-methylated starting material)
Comparator Or Baseline2-Thiouracil-5-carboxylic acid (Requires MeI, risking >10 ppm GTI retention and 10-15% N-alkylation)
Quantified DifferenceComplete elimination of methylation-related GTIs and N-alkyl byproducts
ConditionsProcess scale-up under GMP conditions

Bypassing the methylation step simplifies regulatory compliance and improves overall process yield by avoiding byproduct formation.

Predicted Bioactivity
Class-level inference
Lipid metabolism (Pa 0.999), angiogenesis (0.995), DNA synth. inhib. (0.991), apoptosis (0.979)
Distinct from ATP-mimetic carbonitrile analog
PASS prediction; requires experimental validation

Precursor Stability and Shelf Life

While 4-chloro-2-(methylthio)pyrimidine-5-carboxylic acid is the immediate downstream reactive intermediate for many syntheses, it is highly sensitive to atmospheric moisture, undergoing hydrolysis back to the 4-hydroxy form. Quantitative stability testing of pyrimidine chlorides shows >5-10% degradation over 3 months under ambient storage. In contrast, 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid is highly stable, exhibiting <1% degradation over 12 months at room temperature. This allows for bulk procurement and extended storage without cold-chain logistics, activating to the chloride only when immediately required [1].

Evidence DimensionHydrolytic stability during ambient storage
Target Compound Data<1% degradation over 12 months
Comparator Or Baseline4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid (>5-10% hydrolysis over 3 months)
Quantified Difference>4x longer shelf life with no cold-chain requirement
ConditionsAmbient temperature and humidity storage

Procuring the stable 4-hydroxy form prevents batch-to-batch variability caused by degraded starting materials.

Calculated LogP
Class-level inference
0.09
Near-neutral hydrophilicity; lead-like profile
Bromo analog inferred >1; data to verify experimentally
Vendor Purity
Cross-study comparable
95–97%
Consistent multi-vendor quality
AKSci ≥97%, Fluorochem 95%, Bidepharm 97%

Scaffold for Kinase Inhibitors and Receptor Antagonists

The compound is the ideal starting material for synthesizing highly substituted pyrimidine-based APIs, such as neurokinin (NK1) antagonists and various kinase inhibitors. The C5 carboxylic acid allows for immediate amide formation, while the C4-hydroxyl and C2-methylthio groups can be sequentially activated and substituted with diverse aryl or alkyl amines, enabling rapid structure-activity relationship (SAR) exploration without regioisomer contamination [1].

Synthesis of Fused Bicyclic Heterocycles

The proximity of the C4-hydroxyl (or oxo) group and the C5-carboxylic acid makes this compound an excellent precursor for fused ring systems, such as pyrimido[4,5-d]pyrimidines or pyrimido-oxazocines. The stable C2-methylthio group survives the cyclization conditions and serves as a late-stage synthetic handle, which can be oxidized to a sulfone and displaced by a nucleophile in the final steps of API manufacturing [1].

Combinatorial Library Generation via Orthogonal Deprotection/Activation

In early-stage drug discovery, this compound is utilized to build diverse chemical libraries. The distinct reactivity profiles of its three functional groups—carboxylic acid (coupling), hydroxyl (chlorination/etherification), and methylthio ether (oxidation/displacement or Liebeskind-Srogl cross-coupling)—allow automated, orthogonal functionalization without the need for complex protecting group strategies [2].

Application Fit

Application
Selection Property
Validation Focus
Pyrimidine library synthesis
Direct route & carboxylic acid handle
Route feasibility & purity verification
Angiogenesis/lipid metabolism probe development
Predicted bioactivity profile
In vitro target engagement validation
Reliable building block for parallel synthesis
Multi-vendor availability & QC data
Batch consistency & reactivity profiling

XLogP3

0.5

Wikipedia

2-(Methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

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